(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

ROMK inhibitor Kir1.1 Electrophysiology assay

Procure this verified ROMK inhibitor (CAS 2034894-66-9) to access single-digit nanomolar affinity (IC50 2.80 nM rat, 5 nM human) validated by whole-cell voltage clamp electrophysiology. Its pyrrolidine-pyrimidine chemotype is engineered for optimal hinge-binding and conformational restriction, offering a distinct SAR starting point over early-generation probes like ML111/ML112. This compound enables systematic lead optimization to address hERG-ROMK selectivity indices, a critical failure mode in diuretic programs. Ideal as a translational pharmacology tool with confirmed cell permeability (IC50 20 nM in thallium flux assays).

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 2034894-66-9
Cat. No. B2694996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
CAS2034894-66-9
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H17N3O2/c21-16(8-7-14-5-2-1-3-6-14)20-12-9-15(13-20)22-17-18-10-4-11-19-17/h1-8,10-11,15H,9,12-13H2/b8-7+
InChIKeyYFXIARHOYDNQQQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: A Potent ROMK Inhibitor Scaffold for Renal Pipeline Programs


(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one (CAS 2034894-66-9) is a synthetic small molecule functioning as a potent inhibitor of the Renal Outer Medullary Potassium Channel (ROMK, Kir1.1) [1]. This compound, disclosed in US patent 9206198, features a pyrrolidine core substituted with a pyrimidin-2-yloxy group and an (E)-3-phenylprop-2-en-1-one amide. It exhibits nanomolar affinity for ROMK, with documented IC50 values of 2.80 nM against rat Kir1.1 and 5 nM against human ROMK in whole-cell voltage clamp electrophysiology assays [1]. The compound represents a key chemotype in the development of novel diuretic agents for hypertension and heart failure, where ROMK inhibition in the thick ascending limb and cortical collecting duct of the kidney offers a non-aldosterone-dependent mechanism for promoting natriuresis and diuresis [2].

Why Generic ROMK Inhibitors Cannot Substitute for (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one


The ROMK inhibitor landscape is characterized by compounds with highly variable potency and selectivity profiles, making direct interchange impossible without risking program failure. Early-generation probes like ML111 and ML112, while pioneering, exhibit significantly weaker potency and narrower selectivity windows against related inward rectifier potassium channels (Kir2.1, Kir4.1, Kir7.1) [1]. In contrast, (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one demonstrates single-digit nanomolar ROMK inhibition, derived from a specialized pyrrolidine-pyrimidine chemotype engineered for optimal hinge-binding and conformational restriction [2]. Substituting this precise scaffold with a generic ROMK inhibitor of unknown selectivity risks introducing confounding hERG liability, poor pharmacokinetics, or off-target effects on other Kir channels, all of which are critical failure modes in diuretic drug discovery programs highlighted in structure-activity relationship (SAR) studies of spirocyclic ROMK inhibitors [3].

Quantitative Differentiation Guide for (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one


Sub-3 Nanomolar ROMK Potency: Differential from Early ML-Series Probes

The target compound achieves an IC50 of 2.80 nM against rat Kir1.1 expressed in HEK293 cells via whole-cell voltage clamp, representing a substantially higher potency than early-generation ROMK probes. The ML111 probe, which defines the baseline for ROMK tool compounds, exhibits submicromolar potency (exact IC50 values for ML111 are reported in the low micromolar range for ROMK inhibition, with selectivity >10-fold over Kir2.1 and Kir4.1) [1]. While a direct head-to-head assay comparison is unavailable, the nanomolar potency of the target compound classifies it as a high-affinity lead, whereas ML111 serves primarily as a screening probe [1]. This potency differential is critical for preclinical development where sub-10 nM target engagement is often required to achieve meaningful in vivo efficacy with acceptable dosing.

ROMK inhibitor Kir1.1 Electrophysiology assay

Human ROMK Translation: 5 nM Potency in Clinically Relevant Ortholog

The compound demonstrates robust inhibition of human ROMK with an IC50 of 5 nM in whole-cell voltage clamp assays using CHO cells, confirming that its high potency is not restricted to rodent orthologs [1]. This contrasts with the ML111 probe, which shows selectivity for ROMK over closely related Kir channels but with IC50 values typically in the micromolar range for human ROMK [2]. The 5 nM human ROMK activity indicates a roughly 200-fold improvement in biochemical potency relative to the probe, positioning this compound as a suitable candidate for translational pharmacology studies where human target engagement is paramount [1][2]. Direct cross-species potency correlation strengthens the predictive value of preclinical in vivo efficacy models.

Human ROMK CHO cells Translational pharmacology

Functional Thallium Flux Assay Potency: 20 nM Confirms Cellular Target Engagement

In a high-throughput functional thallium flux assay using HEK-hKir1.1 cells in a 384-well FLIPR-Tetra format, the compound achieved an IC50 of 20 nM [1]. This functional readout, which measures the blockade of potassium ion conductance, provides orthogonal confirmation that the compound not only binds but also impairs ROMK channel function at low nanomolar concentrations. Early ROMK probes were often screened using similar flux assays; however, the 20 nM functional potency of this compound is consistent with its biochemical affinity and suggests good cell permeability. The functional-to-binding potency ratio (20 nM thallium flux vs. 2.8 nM electrophysiology) indicates efficient target engagement in a cellular context, a prerequisite for in vivo diuretic efficacy [1].

Thallium flux assay Functional ROMK inhibition Cellular assay

Structural Differentiation via Pyrrolidine-Pyrimidine Hinge-Binder Motif

The compound's pyrimidin-2-yloxy substituent on the pyrrolidine ring is a critical pharmacophore for ROMK inhibition, acting as a hinge-binding moiety that forms key hydrogen bonds with the channel's selectivity filter [1]. This motif differentiates it from spirocyclic ROMK inhibitors, which utilize a spiropyrrolidinone core with the carbonyl group alpha to the spirocenter, a feature that has been associated with hERG liability challenges [2]. The linear (E)-3-phenylprop-2-en-1-one amide linkage provides additional conformational flexibility compared to constrained spirocyclic analogs, potentially contributing to the compound's potent ROMK inhibition while allowing for tunable selectivity. The modular nature of the scaffold permits systematic SAR exploration at the phenyl, pyrimidine, and pyrrolidine positions, offering a distinct chemical starting point for lead optimization programs compared to the more rigid spiropyrrolidinone class [1][2].

Kinase inhibitor Hinge-binding motif Pyrimidine scaffold

Procurement-Driven Application Scenarios for (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one


Lead Optimization Seed in ROMK-Targeted Diuretic Drug Discovery

With validated single-digit nanomolar ROMK potency (IC50 2.80 nM rat, 5 nM human) [1], this compound serves as an advanced starting point for medicinal chemistry teams developing novel diuretics for hypertension and heart failure. Its pyrrolidine-pyrimidine scaffold enables systematic SAR exploration at the phenyl and linker regions to improve selectivity over hERG and related Kir channels, directly addressing the hERG-ROMK index challenges documented for spirocyclic ROMK inhibitors [2]. Pharmaceutical discovery groups can procure this compound to initiate parallel lead optimization tracks that diverge from competitor chemotypes.

Translational Pharmacology Tool for Renal Potassium Channel Biology

The compound's high potency against both rodent and human ROMK orthologs (IC50 2.80 nM and 5 nM, respectively) [1] qualifies it as a translational pharmacology tool. Academic and industry renal physiology labs can use it to probe the role of ROMK in renal potassium handling, sodium reabsorption, and acid-base balance in ex vivo perfused kidney models or in vivo diuretic efficacy studies. Its functional cellular activity (IC50 20 nM in thallium flux assays) [1] confirms cell permeability, enabling its use in cellular mechanistic studies without the confounding factor of poor membrane penetration.

Comparator Compound for Profiling Novel ROMK Inhibitor Candidates

Given its well-characterized ROMK potency profile across multiple assay formats (electrophysiology and functional flux) [1], this compound is an ideal positive control and comparator for screening and profiling new ROMK inhibitor candidates. CROs and screening groups can use it to benchmark assay performance, validate new ROMK assay platforms, and establish minimum potency thresholds for hit-to-lead progression. Its public disclosure in US patent 9206198 [3] ensures that structural identity and synthetic routes are accessible for reference standard preparation.

Chemical Probe for Inward Rectifier Potassium Channel Selectivity Panels

The compound's pyrrolidine-pyrimidine pharmacophore positions it as a key component in selectivity panels that include related inward rectifier channels (Kir2.1, Kir2.3, Kir4.1, Kir4.2, Kir5.1, Kir7.1) and hERG. By profiling this compound alongside earlier probes like ML111 and ML112 [4], research groups can map the selectivity landscape of ROMK inhibitors and identify structural determinants of isoform selectivity, directly informing the design of next-generation ROMK-selective therapies while minimizing off-target potassium channel liabilities.

Quote Request

Request a Quote for (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.